molecular formula C27H26FN3O3S B11516074 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-benzyl-N'-(4-fluorophenyl)carbamimidothioate

2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-benzyl-N'-(4-fluorophenyl)carbamimidothioate

Cat. No.: B11516074
M. Wt: 491.6 g/mol
InChI Key: GKTJSEOEJFHZDA-UHFFFAOYSA-N
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Description

2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-benzyl-N’-(4-fluorophenyl)carbamimidothioate is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are widely used in medicinal chemistry due to their ability to interact with various biological targets . This compound is characterized by its unique structure, which includes a pyrrolidine ring, a propoxyphenyl group, and a fluorophenyl group.

Preparation Methods

The synthesis of 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-benzyl-N’-(4-fluorophenyl)carbamimidothioate involves multiple steps. The preparation typically starts with the construction of the pyrrolidine ring, which can be achieved through cyclocondensation reactions involving dicarboxylic acids and amines . The propoxyphenyl and fluorophenyl groups are then introduced through substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-benzyl-N’-(4-fluorophenyl)carbamimidothioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N-benzyl-N’-(4-fluorophenyl)carbamimidothioate involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to enantioselective proteins, leading to various biological effects . The propoxyphenyl and fluorophenyl groups contribute to the compound’s overall binding affinity and specificity.

Properties

Molecular Formula

C27H26FN3O3S

Molecular Weight

491.6 g/mol

IUPAC Name

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-benzyl-N-(4-fluorophenyl)carbamimidothioate

InChI

InChI=1S/C27H26FN3O3S/c1-2-16-34-23-14-12-22(13-15-23)31-25(32)17-24(26(31)33)35-27(29-18-19-6-4-3-5-7-19)30-21-10-8-20(28)9-11-21/h3-15,24H,2,16-18H2,1H3,(H,29,30)

InChI Key

GKTJSEOEJFHZDA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCC3=CC=CC=C3)NC4=CC=C(C=C4)F

Origin of Product

United States

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